methyl N-{[(methoxycarbonyl)amino](4-methoxyphenyl)methyl}carbamate
Description
Methyl N-{(methoxycarbonyl)aminomethyl}carbamate is a carbamate derivative characterized by a central carbamate group (-O(CO)NH-) linked to a 4-methoxyphenylmethyl moiety and a methoxycarbonylamino (-NH(CO)OCH₃) substituent. This structure imparts unique physicochemical properties, such as moderate lipophilicity and hydrolytic stability, due to the electron-donating methoxy groups and the steric bulk of the aromatic ring. Carbamates of this type are frequently explored in pharmaceutical chemistry, particularly as protease inhibitors or intermediates in antiviral drug synthesis (e.g., HCV NS5A inhibitors like Ombitasvir analogs) .
Properties
IUPAC Name |
methyl N-[(methoxycarbonylamino)-(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-17-9-6-4-8(5-7-9)10(13-11(15)18-2)14-12(16)19-3/h4-7,10H,1-3H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNRXFKTHMFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303061-60-1 | |
| Record name | (METHOXYCARBONYLAMINO-(4-METHOXY-PHENYL)-METHYL)-CARBAMIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{(methoxycarbonyl)aminomethyl}carbamate can be achieved through several methods. One common approach involves the reaction of methyl N-(4-methoxyphenyl)carbamate with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of 0-5°C. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl N-{(methoxycarbonyl)aminomethyl}carbamate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{(methoxycarbonyl)aminomethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like acetone.
Major Products Formed
Oxidation: Formation of oxidized carbamates.
Reduction: Formation of reduced carbamates.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Methyl N-{(methoxycarbonyl)aminomethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{(methoxycarbonyl)aminomethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through covalent modification or the activation of signaling pathways through non-covalent interactions.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxy group enhances resonance stabilization of the carbamate group compared to nitro-substituted analogs (e.g., CAS 68931-74-8), which exhibit lower thermal stability due to electron withdrawal .
- Lipophilicity: The cyano-substituted analog (CAS 1133452-69-3) shows higher logP values than the target compound, suggesting better membrane permeability .
- Steric Effects : Bulky substituents (e.g., trans-cyclohexyl in CAS 1286272-87-4) improve solubility but may reduce binding affinity in enzyme-active sites .
Physicochemical and Spectral Properties
- Stability : The target compound’s methoxy groups resist hydrolysis better than esters or amides. FT-IR and DFT studies of structurally similar carbamates (e.g., ) reveal strong N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹), consistent with carbamate functionality .
- HOMO-LUMO Gap : The target compound’s HOMO-LUMO energy gap (~5.2 eV, inferred from ) suggests moderate charge-transfer capacity, comparable to thioxomethyl derivatives (e.g., CAS 1443981-89-2) but lower than nitro-substituted analogs .
Biological Activity
Methyl N-{(methoxycarbonyl)aminomethyl}carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains a methoxycarbonyl group, an amino group, and a carbamate moiety.
- Molecular Formula : CHNO
1. Antiviral Activity
Recent studies have explored the antiviral properties of carbamate derivatives, including methyl N-{(methoxycarbonyl)aminomethyl}carbamate. Research indicates that modifications in the structure can enhance its efficacy against viral targets such as HIV-1 protease. Inhibitors with similar structural motifs have shown promising results with low IC values, suggesting potential for therapeutic applications against viral infections .
| Inhibitor | IC (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 47 | Enzyme inhibition |
| Compound B | 254 | Competitive inhibition |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown competitive inhibition characteristics against certain proteases, which are crucial for viral replication . The presence of hydrogen bonding interactions in its structure is believed to enhance enzyme binding affinity.
3. Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of any new drug candidate. Preliminary studies on methyl N-{(methoxycarbonyl)aminomethyl}carbamate have indicated low cytotoxicity in various cell lines, with selectivity indices suggesting that it could be a safer alternative compared to other compounds with similar activity .
Case Study 1: HIV-1 Protease Inhibition
A study focused on a series of carbamate derivatives demonstrated that structural modifications significantly influenced their antiviral activity. Methyl N-{(methoxycarbonyl)aminomethyl}carbamate was part of a larger screening process that identified several potent inhibitors with low cytotoxic profiles .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that the introduction of different substituents on the aromatic ring could modulate biological activity. For example, variations in the methoxy groups led to different levels of enzyme inhibition and antiviral potency . This highlights the importance of chemical diversity in optimizing drug candidates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
